![molecular formula C16H14O2 B15158038 4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
4-[(4-Prop-2-ynoxyphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Prop-2-ynoxyphenyl)methyl]phenol is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a phenol group and a prop-2-ynoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Prop-2-ynoxyphenyl)methyl]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Prop-2-ynoxyphenyl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Prop-2-ynoxyphenyl)methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(4-Prop-2-ynoxyphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions . These interactions enable the compound to modulate enzyme activity and influence biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Prop-2-ynoxyphenyl)methyl]benzaldehyde
- 4-[(4-Prop-2-ynoxyphenyl)methyl]benzoic acid
- 4-[(4-Prop-2-ynoxyphenyl)methyl]benzyl alcohol
Uniqueness
4-[(4-Prop-2-ynoxyphenyl)methyl]phenol is unique due to its combination of a phenol group and a prop-2-ynoxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-[(4-prop-2-ynoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C16H14O2/c1-2-11-18-16-9-5-14(6-10-16)12-13-3-7-15(17)8-4-13/h1,3-10,17H,11-12H2 |
Clave InChI |
TVWWQNBNQNGZAE-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


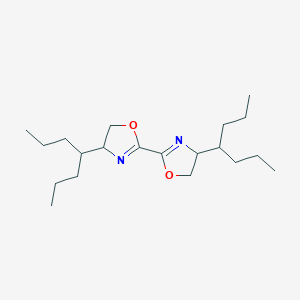
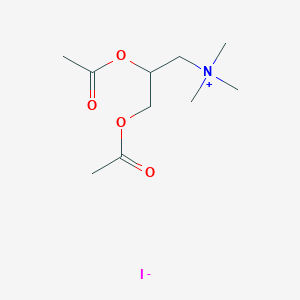
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
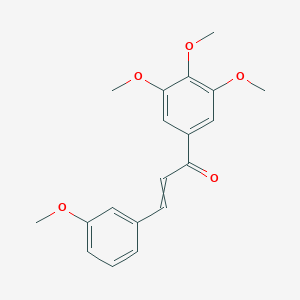
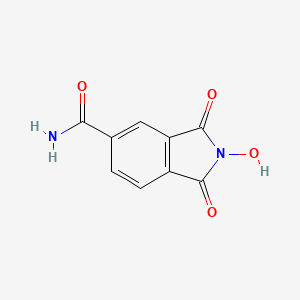
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
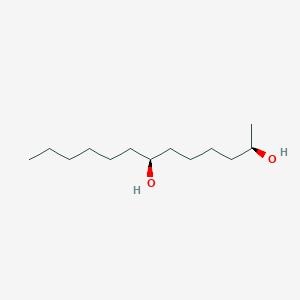
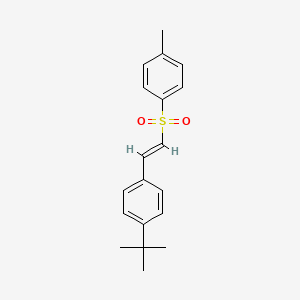
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)
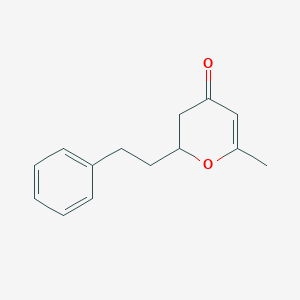
![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
